molecular formula C17H13I4NO5 B1676909 N-Acetylthyroxine CAS No. 26041-51-0

N-Acetylthyroxine

Cat. No. B1676909
CAS RN: 26041-51-0
M. Wt: 818.91 g/mol
InChI Key: NERGVJCCFAPEMR-AWEZNQCLSA-N
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Description

N-Acetylthyroxine is an acetylated derivative of L-thyroxine . It only weakly binds to thyroxine-binding globulin (TBG) in isolated human serum with a relative binding affinity of 25 compared with L-thyroxine . N-Acetylthyroxine is also a potential impurity in commercial preparations of L-thyroxine .


Synthesis Analysis

The most obvious method of synthesis, the direct condensation of a carboxylic acid and amine, is energetically unfavorable. The chemical amide synthesis often requires a two-step sequence involving activated carboxylic acid ester, which then undergoes aminolysis . A specific synthesis procedure involves taking 2.0g of N-Acetyl tyrosine ethyl ester in a 250 mL round bottom flask and adding 100 mL of 70% aqueous ethyl amine .


Molecular Structure Analysis

N-Acetylthyroxine has a molecular formula of C17H13I4NO5 . The molecule contains a total of 41 bonds, including 28 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aromatic) .


Chemical Reactions Analysis

N-Acetylthyroxine contains a total of 40 atoms; 13 Hydrogen atoms, 17 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, and 4 Iodine atoms .


Physical And Chemical Properties Analysis

N-Acetylthyroxine has an average mass of 818.907 Da and a monoisotopic mass of 818.697205 Da . It is a solid substance with solubility in DMF: 14 mg/mL, DMSO: 25 mg/mL, Ethanol: 20 mg/mL, and PBS (pH 7.2): 0.2 mg/mL .

Scientific Research Applications

Antioxidant and Anti-inflammatory Effects

N-Acetylcysteine is recognized for its potent antioxidant and anti-inflammatory properties. It acts as a precursor to glutathione, a critical antioxidant in the human body, modulating various pathways including glutamatergic, neurotropic, and inflammatory pathways. This makes NAC a candidate for treating psychiatric disorders and conditions characterized by oxidative stress and inflammation (Dean, Giorlando, & Berk, 2011).

Potential in Neurodegenerative Diseases

Research suggests that NAC may help counteract neurodegenerative and mental health diseases due to its neuroprotective potential, antioxidant, and anti-inflammatory activities. It has been evaluated for effects on Parkinson’s and Alzheimer’s diseases, showing potential to support cognitive health and prevent dementia (Tardiolo, Bramanti, & Mazzon, 2018).

Role in Psychiatric Disorders

NAC has shown promise in treating a variety of psychiatric conditions, including addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its therapeutic potential is linked to its ability to modulate neurotransmission, reduce oxidative stress, and influence neuroinflammation (Ooi, Green, & Pak, 2018).

Applications in Clinical Studies

Clinical trials have explored NAC's efficacy in preventing conditions like contrast-induced nephropathy, improving outcomes following hemorrhagic stroke, and extending lifespan in models like Caenorhabditis elegans by increasing resistance to environmental stressors (Adabağ, Ishani, Bloomfield, Ngo, & Wilt, 2009); (Karuppagounder et al., 2018); (Oh, Park, & Park, 2015).

properties

IUPAC Name

(2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERGVJCCFAPEMR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13I4NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

818.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetylthyroxine

CAS RN

26041-51-0
Record name N-Acetylthyroxine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026041510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ACETYLTHYROXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G10YJB626N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
JN Ashley, CR Harington - Biochemical Journal, 1929 - ncbi.nlm.nih.gov
… to demonstrateits identity with N-acetylthyroxine prepared by an entirely different method. … of sodium hydroxide, and again leads to N-acetylthyroxine; he makes, however, no mention of …
Number of citations: 19 www.ncbi.nlm.nih.gov
DW Woolley - Journal of Biological Chemistry, 1946 - Elsevier
Since many compounds related structurally in specific ways to metabolically important substances have been found to produce signs of deficiency of the analogous metabolite, Woolley (…
Number of citations: 56 www.sciencedirect.com
GA Hagen, LI Diuguid, B Kliman, JB Stanbury - Analytical Biochemistry, 1970 - Elsevier
In order to apply the double-isotope derivative method to assay of total serum thyroxine or triiodothyronine, the stable mono- and diacetyl derivatives of these compounds were prepared …
Number of citations: 9 www.sciencedirect.com
E Frieden, RJ Winzler - Journal of Biological Chemistry, 1948 - Elsevier
… Similar results have been previously reported for N-acetylthyroxine (Kendall (17), Swingle … Preliminary experiments on the effect of diiodotyrosine, Nacetylthyroxine, and the benzoic …
Number of citations: 51 www.sciencedirect.com
T Kubo, S Yamamoto, Y Watabe… - ACS Applied Bio …, 2022 - ACS Publications
… Then, we compared re-designation and optimization of the TR-imitating MIP that has high selective recognition ability compared with the previous MIP using N-acetylthyroxine and 4-…
Number of citations: 3 pubs.acs.org
M Tabachnick, NA Giorgio Jr - Archives of Biochemistry and Biophysics, 1964 - Elsevier
The relative affinities of various thyroxine analogues for albumin have been determined. Estimations of relative binding affinities were based on a comparative study of the abilities of the …
Number of citations: 38 www.sciencedirect.com
J Wynn, R Gibbs - Journal of Biological Chemistry, 1963 - Elsevier
… 0-Methyl-N-acetylthyrozine-N-Acetylthyroxine (1 g) in 100 ml of ethyl ether containing 10% (v/v) … It was chromatographically pure and distinct from either thyroxine or N-acetylthyroxine in …
Number of citations: 13 www.sciencedirect.com
ET Borrows, BA Hems, JE Page - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… and N-acetylthyroxine, probably corresponds to the reduction of one iodine atom, 2.e.. a two-electron change. The second step for thyroxine and N-acetylthyroxine corresponds to the …
Number of citations: 1 pubs.rsc.org
R Pitt-Rivers - Biochemical Journal, 1948 - ncbi.nlm.nih.gov
… from pyruvic acid and ammonia would be optically inactive, whereas alanine split off as acetylalanine from N-acetyl-Ldiiodotyrosine would be optically active, as is the N-acetylthyroxine …
Number of citations: 95 www.ncbi.nlm.nih.gov
SJ Klebanoff - Biochimica et Biophysica Acta, 1962 - Elsevier
In a previous study j we reported on a stimulatory effect of ergothioneine on the Mn~+-dependent aerobic oxidation of DPNH and TPNH by peroxidase (EC 1.11. 1.7). T 4 also had a …
Number of citations: 7 www.sciencedirect.com

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